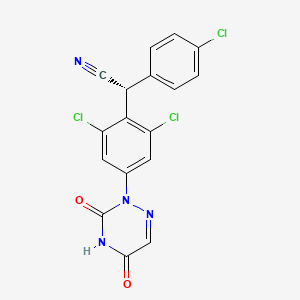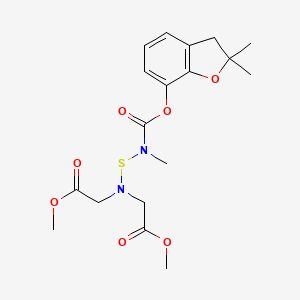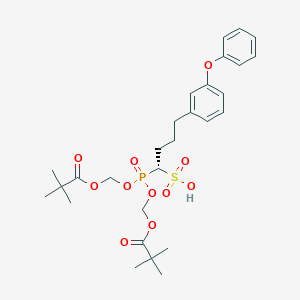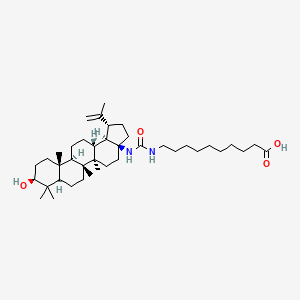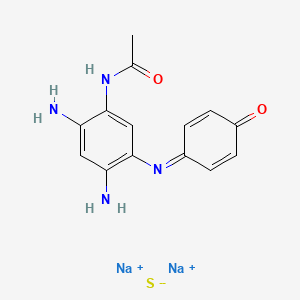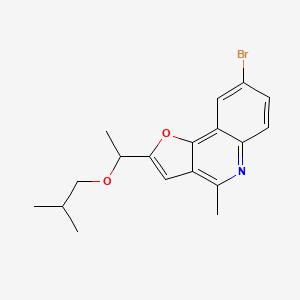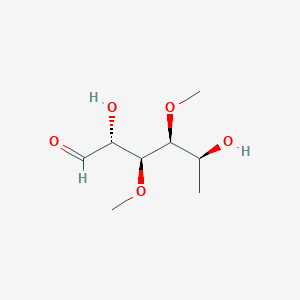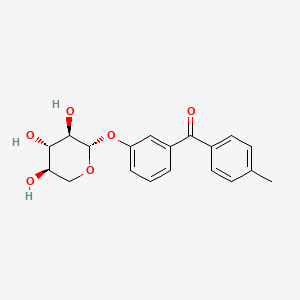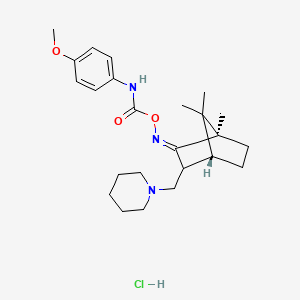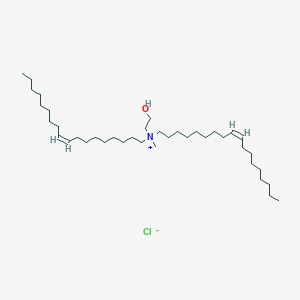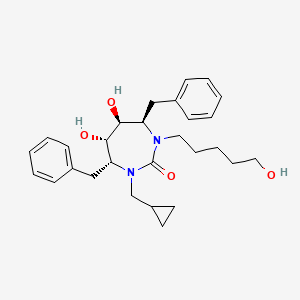
Cbz-Phe-psi((R,S)-cis-epoxide)Gly-Val
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cbz-Phe-psi((R,S)-cis-epoxide)Gly-Val is a synthetic peptide derivative that includes a carbobenzoxy (Cbz) protecting group, phenylalanine (Phe), a pseudo-peptide bond with a cis-epoxide, glycine (Gly), and valine (Val). This compound is of interest in the field of medicinal chemistry and peptide synthesis due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-Phe-psi((R,S)-cis-epoxide)Gly-Val typically involves multiple steps:
Protection of Amino Groups: The amino groups of phenylalanine and glycine are protected using the carbobenzoxy (Cbz) group.
Formation of Pseudo-Peptide Bond: The pseudo-peptide bond with the cis-epoxide is formed through a series of reactions involving epoxidation of an alkene precursor.
Coupling Reactions: The protected amino acids are coupled using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Deprotection: The final compound is obtained by removing the protecting groups under specific conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve automated peptide synthesizers, which can efficiently handle the multiple steps of protection, coupling, and deprotection.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the epoxide group.
Reduction: Reduction reactions can target the epoxide group, converting it to a diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide group, leading to ring-opening and formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) for reducing the epoxide.
Substitution: Nucleophiles like amines or thiols for ring-opening reactions.
Major Products Formed
Diols: From reduction of the epoxide.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of complex peptides and peptidomimetics.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Investigated for its potential as a therapeutic agent or drug delivery system.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of Cbz-Phe-psi((R,S)-cis-epoxide)Gly-Val involves its interaction with specific molecular targets, such as enzymes or receptors. The epoxide group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The peptide backbone may also interact with binding sites, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Cbz-Phe-Gly-Val: Lacks the epoxide group, making it less reactive.
Cbz-Phe-psi((R,S)-trans-epoxide)Gly-Val: Contains a trans-epoxide instead of a cis-epoxide, which may affect its reactivity and biological activity.
Cbz-Phe-psi((R,S)-cis-epoxide)Ala-Val: Substitutes glycine with alanine, altering its structural and functional properties.
Uniqueness
Cbz-Phe-psi((R,S)-cis-epoxide)Gly-Val is unique due to the presence of the cis-epoxide group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
CAS No. |
176442-49-2 |
|---|---|
Molecular Formula |
C27H33N3O7 |
Molecular Weight |
511.6 g/mol |
IUPAC Name |
(2S)-3-methyl-2-[[2-[[2-[(2S,3R)-3-[(1S)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]oxiran-2-yl]acetyl]amino]acetyl]amino]butanoic acid |
InChI |
InChI=1S/C27H33N3O7/c1-17(2)24(26(33)34)30-23(32)15-28-22(31)14-21-25(37-21)20(13-18-9-5-3-6-10-18)29-27(35)36-16-19-11-7-4-8-12-19/h3-12,17,20-21,24-25H,13-16H2,1-2H3,(H,28,31)(H,29,35)(H,30,32)(H,33,34)/t20-,21-,24-,25+/m0/s1 |
InChI Key |
HWQQUDCAYYKRLO-WIHVIGOGSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)CNC(=O)C[C@H]1[C@H](O1)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CNC(=O)CC1C(O1)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


